molecular formula C22H20N2O4S B12303411 (S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid

(S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid

Cat. No.: B12303411
M. Wt: 408.5 g/mol
InChI Key: WNURNGNZUJQTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a thiazole ring, a fluorene group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the Fmoc (fluorenylmethyloxycarbonyl) protecting group, and the incorporation of the N-methyl-amino group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and cost-effective production of the compound while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the Fmoc group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution of the Fmoc group can result in various functionalized derivatives.

Scientific Research Applications

(S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid
  • (S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylglycine

Uniqueness

(S)-a-(Fmoc-N-methyl-amino)-4-thiazolepropanoic acid is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the Fmoc group also allows for easy modification and functionalization, making it a versatile tool in various research and industrial applications.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C22H20N2O4S/c1-24(20(21(25)26)10-14-12-29-13-23-14)22(27)28-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12-13,19-20H,10-11H2,1H3,(H,25,26)

InChI Key

WNURNGNZUJQTEL-UHFFFAOYSA-N

Canonical SMILES

CN(C(CC1=CSC=N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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